

Application Note: Quantification of Demeton-o sulfone by LC-MS/MS

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Compound of Interest		
Compound Name:	Demeton-o sulfone	
Cat. No.:	B1618998	Get Quote

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Abstract

This application note provides a comprehensive and detailed protocol for the quantification of **Demeton-o sulfone** in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on the widely adopted QuEChERS sample preparation technique, ensuring high recovery and reproducibility. The subsequent analysis utilizes a robust LC-MS/MS method with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample extraction, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data is presented to demonstrate the method's performance.

Introduction

Demeton-o sulfone is the sulfone metabolite of the organophosphate insecticide Demeton. Monitoring its presence in various environmental and biological matrices is crucial for assessing exposure and ensuring safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices. This protocol details a validated approach for the reliable quantification of **Demeton-o sulfone**.



Principle

The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to isolate **Demeton-o sulfone** from the sample matrix. The extract is then analyzed by reversed-phase liquid chromatography, which separates the analyte from other matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **Demeton-o sulfone**. Quantification is performed using an internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocols Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Analytical balance (4 decimal places).
 - Centrifuge capable of accommodating 50 mL tubes.
 - Vortex mixer.
 - Sample homogenizer (e.g., blender, bead beater).
 - Syringe filters (0.22 μm).
 - Autosampler vials.
 - 50 mL polypropylene centrifuge tubes.
- Reagents:
 - Demeton-o sulfone (Demeton-S-methyl sulfone) analytical standard.
 - Triphenyl phosphate (Internal Standard).



- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- Ammonium formate (LC-MS grade).
- Magnesium sulfate (anhydrous).
- Sodium chloride.
- Trisodium citrate dihydrate.
- Disodium hydrogen citrate sesquihydrate.
- Primary secondary amine (PSA) sorbent.
- Graphitized carbon black (GCB).

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Demeton-o sulfone** standard and dissolve in 10 mL of acetonitrile.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Triphenyl phosphate and dissolve in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50,
 100, 500 ng/mL).
- Internal Standard Spiking Solution: Prepare a 1 μg/mL solution of Triphenyl phosphate in acetonitrile.

Sample Preparation (QuEChERS Protocol)



- Homogenization: Homogenize a representative portion of the sample. For solid samples, this
 may involve grinding or blending.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add 100 μL of the 1 μg/mL internal standard spiking solution.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Cap the tube and vortex vigorously for 1 minute.
 - o Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB).
 - Vortex for 30 seconds.
 - Centrifuge at ≥10,000 rpm for 5 minutes.
- Final Extract:
 - Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- · Liquid Chromatography Conditions:
 - Column: Accucore aQ C18 column (100 x 2.1 mm, 2.6 μm) or equivalent.[1]



Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1]

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[1]

Flow Rate: 0.3 mL/min.[1]

Injection Volume: 5 μL.

o Column Temperature: 40 °C.

Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

Mass Spectrometry Conditions:

o Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)
Demeton-o sulfone (Quantifier)	263.0	169.0	12
Demeton-o sulfone (Qualifier)	263.0	109.1	32

| Triphenyl phosphate (IS) | 327.1 | 152.1 | 25 |

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and may vary depending on the specific instrument and matrix.

Parameter	Demeton-o sulfone
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r²)	>0.995
Limit of Detection (LOD)	0.5 μg/kg
Limit of Quantification (LOQ)	1 μg/kg[2]
Accuracy (Recovery %)	85 - 110%
Precision (RSD %)	< 15%

Visualizations

Caption: Experimental workflow for **Demeton-o sulfone** quantification.

Caption: Logical flow from sample to quantitative result.



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References

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